4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
CAS No.: 1212166-37-4
Cat. No.: VC4335105
Molecular Formula: C18H16N2O2
Molecular Weight: 292.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212166-37-4 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.338 |
| IUPAC Name | 4-pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C18H16N2O2/c21-18(22)11-7-8-15-14(10-11)12-4-3-5-13(12)17(20-15)16-6-1-2-9-19-16/h1-4,6-10,12-13,17,20H,5H2,(H,21,22) |
| Standard InChI Key | QTKRLZDSHXZXNP-UHFFFAOYSA-N |
| SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=N4 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure combines a partially saturated cyclopenta[c]quinoline system with a pyridine ring at position 4 and a carboxylic acid group at position 8. Key features include:
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Fused bicyclic framework: A cyclopentane ring fused to a quinoline system, creating a rigid, planar geometry.
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Substituents: Pyridin-2-yl (electron-withdrawing) and carboxylic acid (polar, ionizable) groups.
Table 1: Fundamental Molecular Data
Spectroscopic and Computational Data
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InChI Key: QTKRLZDSHXZXNP-UHFFFAOYSA-N
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SMILES: C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=N4
The planar arrangement of the quinoline and pyridine rings facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding .
Synthesis Methodologies
Hydrolysis of Ethyl Esters
A common route involves alkaline hydrolysis of ethyl ester precursors. For example, ethyl 4-(pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate undergoes saponification with aqueous NaOH to yield the target carboxylic acid.
Reaction Conditions:
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Base: 2M NaOH
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Temperature: 60–80°C
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Duration: 4–6 hours
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Yield: ~75% (estimated)
Decarboxylative Michael Addition
Recent advances employ doubly decarboxylative couplings between pyridylacetic acid and chromone-3-carboxylic acids under Brønsted base catalysis. This method constructs the cyclopentaquinoline core while introducing the pyridylmethyl group .
Mechanistic Insights:
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Deprotonation of pyridylacetic acid generates a carbanion.
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Michael addition to chromone-3-carboxylic acid forms a tetrahedral intermediate.
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Sequential decarboxylation eliminates CO₂, yielding the product .
Table 2: Comparison of Synthesis Strategies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ester Hydrolysis | Simple, scalable | Requires pre-formed ester | 70–80% |
| Decarboxylative Coupling | Atom-economical, one-pot | Sensitive to base strength | 60–75% |
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The C8 carboxylic acid undergoes typical reactions:
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Esterification: With alcohols under acidic catalysis (e.g., H₂SO₄).
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Amide Formation: Coupling with amines using EDC/HOBt.
Pyridine Ring Modifications
The pyridin-2-yl group participates in:
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Electrophilic Substitution: Nitration at the meta position.
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Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Ru, Pd) .
Cyclopentaquinoline Core Reactions
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Hydrogenation: Selective saturation of the cyclopentene double bond using H₂/Pd-C.
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Oxidation: MnO₂-mediated conversion of tetrahydro groups to ketones.
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